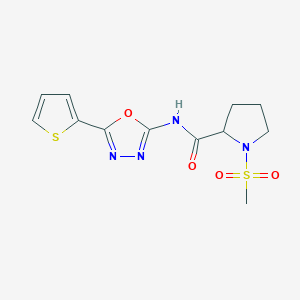
1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound featuring a sulfonyl group, oxadiazole ring, thiophene ring, and a pyrrolidine carboxamide structure. Due to its unique chemical makeup, it has garnered attention in various research fields, including chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is synthesized through multi-step reactions. Initially, the thiophene-2-carboxylic acid can be converted into 5-(thiophen-2-yl)-1,3,4-oxadiazole using cyclization reactions involving hydrazine. The methylsulfonyl group is then introduced via sulfonation reactions. Finally, the pyrrolidine-2-carboxamide segment is added through amidation reactions, typically involving pyrrolidine-2-carboxylic acid and an appropriate amine.
Industrial Production Methods
In an industrial setting, the production methods are scaled up to include bulk reagents and optimized reaction conditions, focusing on high yield and purity. This often involves the use of continuous flow reactors and catalysts to ensure efficient processing and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including oxidation, reduction, and substitution. Oxidative conditions can lead to the formation of sulfone derivatives, while reductive conditions can reduce the oxadiazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride. Reaction conditions often involve controlling temperature, pH, and using solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced oxadiazole forms, and various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent due to its unique structural properties.
Industry: : Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets like enzymes and receptors. Its mechanism involves binding to active sites, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds such as N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide, the presence of the methylsulfonyl group in 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide significantly alters its chemical reactivity and biological activity, making it unique.
Similar compounds include:
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives
Pyrrolidine-2-carboxamide derivatives
Properties
IUPAC Name |
1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-22(18,19)16-6-2-4-8(16)10(17)13-12-15-14-11(20-12)9-5-3-7-21-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVAZCBBDYQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

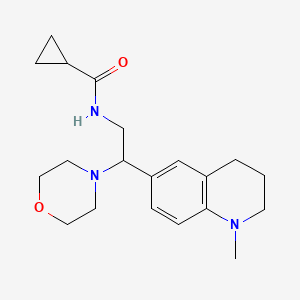
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)
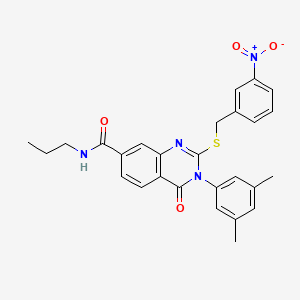
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)
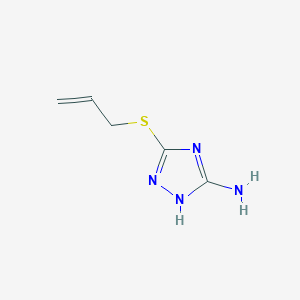

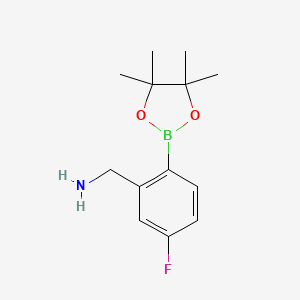
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)


![5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide](/img/structure/B2426196.png)
![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)
